REACTION_CXSMILES
|
C([O:8][C:9]1[CH:29]=[CH:28][C:12]([O:13][C:14]2[C:23]3[C:18](=[CH:19][C:20]([O:26][CH3:27])=[C:21]([O:24][CH3:25])[CH:22]=3)[N:17]=[CH:16][N:15]=2)=[CH:11][CH:10]=1)C1C=CC=CC=1>C(O)(C(F)(F)F)=O>[CH3:25][O:24][C:21]1[CH:22]=[C:23]2[C:18](=[CH:19][C:20]=1[O:26][CH3:27])[N:17]=[CH:16][N:15]=[C:14]2[O:13][C:12]1[CH:28]=[CH:29][C:9]([OH:8])=[CH:10][CH:11]=1
|
Name
|
4-(4-Benzyloxy-phenoxy)-6,7-dimethoxyquinazoline
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Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(OC2=NC=NC3=CC(=C(C=C23)OC)OC)C=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water
|
Type
|
CUSTOM
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Details
|
a solid precipitated
|
Type
|
FILTRATION
|
Details
|
The solid as filtered
|
Type
|
WASH
|
Details
|
washed with water and Et2O
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2C(=NC=NC2=CC1OC)OC1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |